Stobadine dihydrochloride
Description
Stobadine dihydrochloride (C₁₃H₁₈N₂·2HCl) is a pyridoindole derivative with significant antioxidant, radical-scavenging, and tissue-protective properties. Its chemical structure, cis-(±)-2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole dihydrochloride, enables strong interactions with free radicals and lipid peroxidation byproducts, making it a prospective cardioprotective and neuroprotective agent . Preclinical studies in rats demonstrate its ability to mitigate oxidative stress in cardiac tissues, with plasma concentrations peaking at 1–2 hours post-administration and extensive tissue distribution . Notably, structural modifications of stobadine have yielded derivatives like SMe1EC2, which exhibit enhanced antioxidant efficacy and reduced toxicity .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFAMANDIWUKH-JBUFHSOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stobadine dihydrochloride can be synthesized through various methods. One of the most common synthetic routes involves the Fischer indole synthesis, which is based on the reaction of arylhydrazines and 4-piperidones in an acidic environment . This method, however, has its drawbacks due to the instability and toxicity of arylhydrazines. Industrial production methods often involve liquid-liquid extraction and solid-phase extraction procedures to isolate and purify the compound .
Chemical Reactions Analysis
Radical Scavenging Reactions
Stobadine dihydrochloride acts as a potent scavenger of reactive oxygen species (ROS) through hydrogen atom donation.
Hydroxyl Radical (- OH) Scavenging
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Mechanism : The indolic NH group donates a hydrogen atom to - OH, forming a stable nitrogen-centered nitroxyl radical (Fig. 1) .
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Kinetics : Second-order rate constant for - OH neutralization .
Peroxyl (ROO- ) and Alkoxyl (RO- ) Radical Neutralization
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Stobadine reacts with lipid peroxyl radicals during peroxidation, interrupting chain propagation .
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Alkoxyl radicals are quenched via electron transfer, regenerating the parent compound .
Singlet Oxygen (1O2^1\text{O}_21O2) Quenching
Formation of Oxidized Derivatives
In the presence of oxygen, the nitroxyl radical intermediate undergoes further oxidation:
Table 1: Key Oxidation Pathways
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydroxyl radical attack | Aqueous - OH, physiological pH | Nitroxyl radical |
| Autoxidation | Atmospheric O, light | Dimeric species |
Stability and Decomposition
This compound degrades under specific conditions:
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Photolysis : Exposure to daylight accelerates decomposition via radical pathways .
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Oxidative Stress : Prolonged contact with oxygen generates degradation products, reducing bioavailability .
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pH Sensitivity : Stable at acidic pH (as dihydrochloride salt); decomposes in alkaline media .
Metabolic Demethylation
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2-N-Desmethyl Stobadine : Formed via hepatic cytochrome P450-mediated demethylation (Fig. 2) .
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Reactivity : The metabolite retains partial antioxidant activity but exhibits altered pharmacokinetics .
Redox Interactions with Biomolecules
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Thiol Protection : Repairs oxidized cysteine residues by donating electrons, preserving protein function .
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Lipid Peroxidation Inhibition : Reduces lipid hydroperoxides to alcohols, preventing membrane damage .
Chromatographic Separation
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Extraction : Acidic precipitation (trichloroacetic acid) followed by chloroform partitioning isolates Stobadine from biological matrices .
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TLC Identification : using CHCl/ClCHCHCl/(CH)CHOH/(CH)N (60:20:20:5) .
Synthetic Modifications
Scientific Research Applications
Overview
Stobadine dihydrochloride is primarily recognized for its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, making it a candidate for treating conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. Its antioxidant capabilities allow it to protect various tissues from oxidative damage, positioning it as a valuable compound in both pharmaceutical and industrial applications.
Scientific Research Applications
This compound has been extensively studied across several fields:
- Chemistry : It serves as a model compound for investigating antioxidant mechanisms of pyridoindoles.
- Biology : The compound is utilized to explore cellular responses to oxidative stress and the protective effects of antioxidants.
- Medicine : It has shown promise in treating conditions linked to oxidative stress, including myocardial infarction and neurodegenerative diseases.
- Industry : Its antioxidant properties make it suitable as an additive in products requiring oxidative stability.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound can be administered both intravenously and orally. Key findings include:
- Absorption and Bioavailability : The compound exhibits favorable absorption characteristics, which are critical for its therapeutic efficacy.
- Distribution : Studies have shown that stobadine accumulates in various tissues, including the heart, brain, and liver, indicating its potential for targeted therapeutic effects .
Comparative Studies
This compound is often compared with other compounds known for their antioxidant properties. Below is a comparison table highlighting key differences:
| Compound | Antioxidant Properties | Unique Features |
|---|---|---|
| This compound | Potent scavenger of ROS | Superior efficacy in certain cellular models |
| Trolox | Water-soluble vitamin E analog | Effective but less potent than stobadine |
| Dehydrostobadine | Altered antioxidant activity | Structural analogue with different efficacy |
| N-acetylated Stobadine | Modified chemical properties | Varying levels of antioxidant activity |
Case Studies
- Cardiovascular Protection :
- Neuroprotective Effects :
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Radioprotective Applications :
- Preliminary studies indicate that stobadine may offer protection against radiation-induced cellular damage, highlighting its potential role in oncology settings .
Mechanism of Action
The mechanism of action of stobadine dihydrochloride involves its ability to scavenge reactive oxygen species and inhibit lipid peroxidation. It acts as a chain-breaking antioxidant, effectively neutralizing free radicals and preventing oxidative damage to cellular components. The molecular targets of stobadine include various reactive oxygen species, and its pathways involve the stabilization of cell membranes and the protection of mitochondrial function .
Comparison with Similar Compounds
SMe1EC2: An Optimized Derivative
SMe1EC2 (2-ethoxycarbonyl-8-methoxy-pyridoindole) is a stobadine derivative designed to improve therapeutic specificity. Key comparisons include:
SMe1EC2’s methoxy and ethoxycarbonyl substitutions enhance electron-donating capacity while reducing adrenergic interactions, addressing stobadine’s limitations .
Functional Comparison with Antioxidant Agents
Trolox (Water-Soluble Vitamin E)
Stobadine’s antioxidant efficacy was benchmarked against Trolox in erythrocytes exposed to AAPH-induced peroxyl radicals:
| Compound | Radical Scavenging Efficiency | Lipid Peroxidation Inhibition | Reference |
|---|---|---|---|
| This compound | 85% at 10 µM | 78% at 10 µM | |
| Trolox | 70% at 10 µM | 65% at 10 µM |
Stobadine outperformed Trolox by 15–20% in both metrics, attributed to its dual aromatic and aliphatic radical-neutralizing sites .
Pharmacokinetic Comparison with Other Dihydrochlorides
While most dihydrochlorides (e.g., cetirizine, diphenhydramine) serve non-antioxidant roles, stobadine’s pharmacokinetics in rats highlight its unique tissue distribution:
| Parameter | This compound | Cetirizine Dihydrochloride | Reference |
|---|---|---|---|
| Plasma Half-Life | 2.5 hours | 6–9 hours | |
| Tissue Accumulation | High in heart and brain | High in skin and liver |
This contrast underscores stobadine’s specialization in targeting oxidative stress in cardiovascular and neural systems .
Biological Activity
Stobadine dihydrochloride, a synthetic compound belonging to the class of pyridoindole derivatives, is primarily recognized for its potent antioxidant properties . This article explores its biological activities, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : (4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole; dihydrochloride
- Molecular Formula : C13H20Cl2N2
- Molecular Weight : 275.21 g/mol
This compound is characterized by its ability to scavenge reactive oxygen species (ROS), particularly hydroxyl radicals, which play a significant role in cellular damage and various diseases .
This compound exhibits several biological activities attributed to its antioxidant capabilities:
- Scavenging Reactive Oxygen Species : It effectively neutralizes hydroxyl radicals, demonstrating a high second-order rate constant for this reaction .
- Enhancing Antioxidant Enzymes : The compound increases the activity of important antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
- Modulating Cellular Signaling : Stobadine influences cellular signaling pathways related to oxidative stress response and gene expression .
Pharmacokinetics
Research has shown that this compound is distributed heterogeneously throughout various tissues after administration. Key findings from pharmacokinetic studies include:
- Distribution : High concentrations are found in the lungs, brain, myocardium, and liver .
- Elimination Half-Life : The elimination half-life in rats was determined to be approximately 78 minutes after intravenous administration .
- Peak Concentrations : Following oral administration in dogs at a dose of 5 mg/kg, peak plasma concentrations reached 1770 ng/mL within 1 hour .
| Study | Route of Administration | Dose (mg/kg) | Peak Concentration (ng/mL) | Time to Peak (h) |
|---|---|---|---|---|
| Kállay et al. (1990) | IV | 2.9 | N/A | N/A |
| Ščasný et al. (1989) | Oral | 5.0 | 1770 | 1.0 |
Antimutagenic Effects
This compound has demonstrated antimutagenic effects in various studies. For instance, it was found to reduce mutagenesis induced by chemical agents such as MNNG when administered before or during treatment . This suggests its potential role in cancer prevention.
Antioxidant Activity
The antioxidant activity of Stobadine has been compared with its structural analogs. Studies indicate that while Stobadine is effective at scavenging free radicals, derivatives like SMe1EC2 show even greater potency .
Case Studies and Research Findings
- Preclinical Studies : In a study involving rats, the pharmacokinetic profile was assessed after administering radiolabeled this compound. Results indicated significant retention in lung tissue due to its lipophilic nature .
- Human Trials : Clinical trials have shown that Stobadine is well-tolerated in human volunteers with no significant adverse effects reported at therapeutic doses .
- Comparative Analysis : Research comparing Stobadine with other antioxidants revealed that it possesses unique properties that may be beneficial in treating oxidative stress-related conditions .
Q & A
Q. How does the dihydrochloride salt form influence stobadine’s physicochemical properties compared to its free base?
- Methodological Answer: The dihydrochloride salt (2:1 HCl ratio) enhances aqueous solubility and stability, critical for in vivo administration. Characterize salt formation via X-ray crystallography and compare dissolution rates using USP-type apparatus. Monitor hygroscopicity to prevent deliquescence during storage .
Q. What synthetic routes improve the yield of this compound while minimizing byproducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
